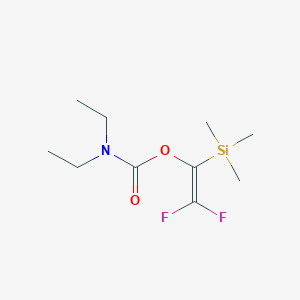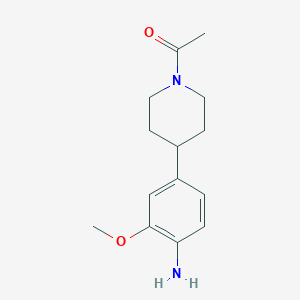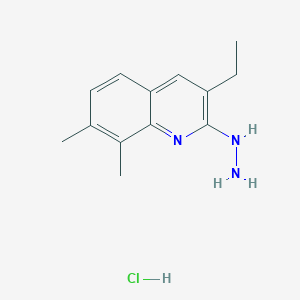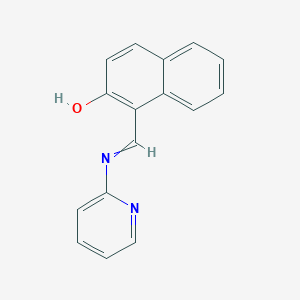
N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide is a complex organic compound belonging to the class of aminopyrimidines This compound features a pyrimidine ring substituted with amino and formamide groups, as well as a hydroxybutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, such as 2-amino-4-chloro-6-methylpyrimidine, and introduce the hydroxybutyl side chain through nucleophilic substitution reactions. The formamide group can be introduced via formylation reactions using formic acid or formamide derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The formamide group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield aldehydes or ketones, while reduction of the formamide group can produce primary amines.
Applications De Recherche Scientifique
N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The formamide group can also participate in various biochemical reactions, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: A simpler pyrimidine derivative with similar functional groups.
4-amino-2-hydroxymethyl-1-butanol: A related compound with a hydroxybutyl side chain.
Uniqueness
N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness contributes to its diverse range of applications and potential for further research.
Propriétés
Formule moléculaire |
C10H17N5O3 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-[2-amino-4-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C10H17N5O3/c11-10-13-3-8(14-6-18)9(15-10)12-2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H,14,18)(H3,11,12,13,15) |
Clé InChI |
JZPCGXMJJHDRGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)N)NCCC(CO)CO)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]](/img/structure/B11862645.png)
![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)


![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11862682.png)






